molecular formula C13H9ClOS B3329512 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 6028-96-2

3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3329512
CAS No.: 6028-96-2
M. Wt: 248.73 g/mol
InChI Key: BNSHKSGHHCPPDV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a thiophene ring at position 1 and a 4-chlorophenyl group at position 3 of the propenone backbone. Its synthesis typically employs the Claisen-Schmidt condensation, facilitated by sonication and iron oxide nanoparticles, yielding the product efficiently . Spectral characterization includes IR peaks at 1647 cm⁻¹ (C=O stretch), 715 cm⁻¹ (C-S stretch), and 850 cm⁻¹ (C-Cl stretch), alongside ¹H NMR resonances (e.g., δ 7.47–7.62 ppm for aromatic protons) and a molecular ion peak at m/z 249 (M⁺) in mass spectrometry . This compound has demonstrated antibacterial activity in preliminary evaluations , positioning it as a scaffold for medicinal chemistry optimization.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHKSGHHCPPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound known for its diverse biological activities. Chalcones are characterized by their two aromatic rings and a three-carbon α,β-unsaturated carbonyl system, which contributes to their reactivity and biological properties. This article explores the biological activities of this specific compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClOSC_{13}H_9ClOS, with a molecular weight of 248.73 g/mol. The presence of the chlorophenyl and thiophene groups enhances its biological activity through various mechanisms.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Reference
HePG-2 (Liver)20.5
MCF-7 (Breast)25.0
HCT116 (Colon)18.7
A549 (Lung)30.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated particularly potent activity against HCT116 cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, this chalcone has shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

Chalcones are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of COX Enzymes
A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in the inflammatory process. The results indicated a dose-dependent reduction in COX activity, supporting its use in managing inflammatory conditions .

The biological activities of chalcones, including this compound, are attributed to their ability to interact with various molecular targets:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
  • Apoptosis Induction : Activation of apoptotic pathways via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Inhibition of Inflammatory Pathways : Suppression of NF-kB signaling pathways leading to decreased expression of inflammatory cytokines.

Scientific Research Applications

Chemistry

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, which can be useful in various chemical reactions including oxidation and reduction processes.

Biological Activities

The compound exhibits significant biological activities , which include:

  • Antimicrobial Properties : Research indicates that chalcone derivatives can inhibit the growth of various bacteria and fungi. Studies have shown that this compound demonstrates effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has shown effectiveness against breast cancer (MCF-7 cell line) with an IC50 value of approximately 12.5 µM and colon cancer (HT-29 cell line) with an IC50 value of around 15.0 µM.
Cell LineIC50 Value (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HT-29 (Colon Cancer)15.0Cell cycle arrest

Antioxidant Activity

The compound has been evaluated for its antioxidant potential, showing significant free radical scavenging activity. In assays such as DPPH and ABTS, it exhibited an inhibition rate of up to 85% at a concentration of 50 µM.

Assay TypeResult
DPPH Scavenging85% inhibition at 50 µM
ABTS AssayIC50 = 25 µM

Enzyme Inhibition

Molecular docking studies suggest that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The binding affinity indicates strong interactions with key residues in the enzyme's active site.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry focused on various chalcone derivatives, including this compound. The results highlighted its ability to significantly reduce cell viability in cancer cell lines and induce apoptosis through activation of caspases.

Neuroprotective Effects

Another investigation examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this chalcone improved cell viability in neuronal cultures exposed to oxidative stress, suggesting potential therapeutic applications in neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with structural variations exhibit diverse physicochemical, electronic, and biological properties. Below is a comparative analysis of 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its analogs:

Key Observations:

Introducing a nitro group (e.g., PL6 in ) may alter antibacterial efficacy but requires explicit validation.

Synthetic Efficiency: Sonication-assisted methods (e.g., ) improve reaction kinetics and yields compared to traditional Claisen-Schmidt protocols.

Electronic and Optical Properties :

  • Bromine substitution at the phenyl ring increases polarizability and hyperpolarizability (β), making 4-bromo derivatives promising for photonic applications .
  • TD-DFT simulations () accurately predict UV-Vis absorption spectra, aiding in the design of optoelectronic materials.

Physicochemical Properties :

  • logP values (e.g., 5.17 for the 2-bromo-5-fluoro derivative in ) suggest high lipophilicity, influencing bioavailability and membrane permeability in pharmacological contexts.

Computational Insights: DFT studies () reveal charge distribution patterns, with electron-deficient enone systems facilitating nucleophilic attacks, relevant to reactivity in synthesis or biological interactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 2-acetylthiophene under basic conditions. Key parameters include:
  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction control.
  • Catalysts : NaOH or KOH (10–20 mol%) at 60–80°C for 6–12 hours.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (yield: ~65–75%) .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks reaction progress .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Look for carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and conjugated C=C stretch near 1590 cm⁻¹. Chlorophenyl C-Cl vibrations appear at ~750 cm⁻¹ .
  • ¹H NMR : Key signals include:
  • Thiophene protons: δ 7.1–7.3 ppm (multiplet).
  • Enone protons: δ 7.4–7.6 ppm (d, J = 15.6 Hz, CH=CO) and δ 7.8–8.0 ppm (d, J = 15.6 Hz, Ar-CH=) .
  • ¹³C NMR : Carbonyl carbon at ~190 ppm and aromatic carbons between 120–140 ppm .

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials to prevent photodegradation of the enone moiety.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.
  • Temperature : Stable at 4°C for short-term; long-term storage requires –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the crystal packing of this compound affect its non-linear optical (NLO) properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
  • Space group : Triclinic P1 (common for asymmetric chalcones).
  • Packing interactions : C–H···O and π–π stacking between chlorophenyl and thiophene groups enhance hyperpolarizability.
  • NLO relevance : The non-centrosymmetric arrangement (e.g., bond angle α = 80.35°, β = 85.48°) correlates with second-harmonic generation (SHG) efficiency .

Q. What computational methods are suitable for predicting the compound’s reactivity in Michael addition reactions?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to model electron density distribution. The α,β-unsaturated ketone shows high electrophilicity at the β-carbon (Fukui function f⁻ > 0.25).
  • Molecular dynamics : Simulate nucleophilic attack (e.g., by amines) to predict regioselectivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can contradictions in biological activity data from different studies be resolved?

  • Methodological Answer :
  • Dose-response assays : Standardize protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability.
  • Structural analogs : Compare with derivatives (e.g., 3-(4-nitrophenyl)prop-2-en-1-one) to isolate substituent effects.
  • Mechanistic studies : Use fluorescence quenching to assess DNA binding or enzyme inhibition kinetics .

Q. What strategies improve the compound’s solubility for pharmacological testing?

  • Methodological Answer :
  • Co-solvents : Use DMSO:water (1:9) with sonication for homogeneous dispersion.
  • Cyclodextrin inclusion complexes : β-cyclodextrin (molar ratio 1:2) enhances aqueous solubility by ~20-fold.
  • Pro-drug design : Introduce hydroxyl groups via O-methylation or glycosylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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